molecular formula C7H15NO2S B13470699 3-(2-Methylpropane-2-sulfonyl)azetidine

3-(2-Methylpropane-2-sulfonyl)azetidine

Cat. No.: B13470699
M. Wt: 177.27 g/mol
InChI Key: GZAMRSKAEHMFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropane-2-sulfonyl)azetidine is a chemical compound with the molecular formula C7H15NO2S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropane-2-sulfonyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropane-2-sulfonyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidines and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl and azetidine functional groups. These interactions can lead to the formation of stable complexes or intermediates, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the azetidine ring and the 2-methylpropane-2-sulfonyl group. This unique structure imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

3-tert-butylsulfonylazetidine

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)11(9,10)6-4-8-5-6/h6,8H,4-5H2,1-3H3

InChI Key

GZAMRSKAEHMFHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.